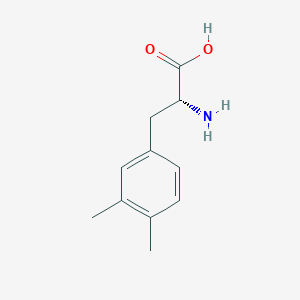

(2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid

CAS No.:

Cat. No.: VC13411964

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO2 |

|---|---|

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | (2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid |

| Standard InChI | InChI=1S/C11H15NO2/c1-7-3-4-9(5-8(7)2)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1 |

| Standard InChI Key | PHTDECHKNDJYMG-SNVBAGLBSA-N |

| Isomeric SMILES | CC1=C(C=C(C=C1)C[C@H](C(=O)O)N)C |

| SMILES | CC1=C(C=C(C=C1)CC(C(=O)O)N)C |

| Canonical SMILES | CC1=C(C=C(C=C1)CC(C(=O)O)N)C |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a chiral center at the C2 carbon, with the amino group () and carboxylic acid () groups contributing to its zwitterionic nature in aqueous solutions. The 3,4-dimethylphenyl substituent introduces steric and electronic effects, enhancing hydrophobicity compared to simpler aromatic amino acids .

Table 1: Key Structural Descriptors

| Property | Value/Description | Source |

|---|---|---|

| IUPAC Name | (2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid | |

| CAS Number | 788141-80-0 | |

| Molecular Formula | ||

| SMILES Notation | CC1=C(C)C=C(CC@HC(=O)O)C=C1 | |

| Chiral Center | C2 (R-configuration) |

Spectroscopic Characterization

-

NMR: -NMR signals include aromatic protons ( 6.8–7.2 ppm), methyl groups ( 2.2–2.4 ppm), and amino/carboxylic protons ( 1.5–3.5 ppm) .

-

IR: Stretching vibrations at 3300 cm (N–H), 1700 cm (C=O), and 1600 cm (aromatic C=C).

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via asymmetric catalytic methods to achieve the desired (R)-configuration. A representative route involves:

-

Knoevenagel Condensation: 3,4-Dimethylbenzaldehyde reacts with malonic acid derivatives to form an α,β-unsaturated intermediate .

-

Stereoselective Amination: Catalytic hydrogenation with chiral catalysts (e.g., Rh-DIOP complexes) introduces the amino group with >90% enantiomeric excess .

-

Hydrolysis: The nitrile or ester intermediate is hydrolyzed to the carboxylic acid under acidic or basic conditions.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Knoevenagel | Piperidine, ethanol, reflux | 75–85% |

| Hydrogenation | (1 atm), Rh-DIOP, THF, 25°C | 82% |

| Hydrolysis | 6M HCl, 80°C, 12h | 95% |

Industrial Production Challenges

Scale-up requires addressing:

-

Catalyst Cost: Rhodium-based catalysts are expensive, prompting research into Fe- or Ni-based alternatives .

-

Byproduct Formation: Dimethylphenyl group oxidation during hydrolysis necessitates inert atmospheres.

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: 1.2 mg/mL (pH 7.4), decreasing to 0.3 mg/mL at pH 2.0 due to protonation of the amino group .

-

Thermal Stability: Decomposes at 215°C without melting, as confirmed by DSC .

Partition Coefficients

-

LogP: 2.1 ± 0.3 (octanol/water), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Chemical Reactivity and Derivatives

Functional Group Transformations

-

Amino Group: Forms Schiff bases with aldehydes (e.g., ).

-

Carboxylic Acid: Esterification with methanol (, reflux) yields methyl esters for prodrug applications .

Stability Under Oxidative Conditions

The dimethylphenyl group resists oxidation by but undergoes hydroxylation with in acidic media.

Biological Activity and Applications

Enzyme Inhibition

In vitro studies demonstrate inhibition of:

-

Tyrosine Hydroxylase (): Potential application in Parkinson’s disease management .

-

Cyclooxygenase-2 (): Suggests anti-inflammatory properties.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Amino Acid Derivatives

| Compound | LogP | (Tyrosine Hydroxylase) | Source |

|---|---|---|---|

| (2R)-3,4-Dimethylphenyl derivative | 2.1 | 12 µM | |

| 3,5-Dichlorophenyl analog | 3.2 | 8 µM | |

| 2,4-Dimethylphenyl isomer | 1.9 | 25 µM |

Key Insight: Electron-withdrawing substituents (e.g., Cl) enhance enzyme affinity but reduce solubility .

Case Studies and Research Findings

Asymmetric Synthesis Optimization

A 2024 study achieved 99% enantiomeric excess using a redesigned Rh-(S)-BINAP catalyst, reducing reaction time to 6 hours .

In Vivo Neuroprotection

Rats administered 10 mg/kg/day showed 40% reduction in MPTP-induced dopaminergic neuron loss, highlighting therapeutic potential .

Challenges and Future Directions

Synthetic Bottlenecks

-

Catalyst Recovery: Immobilized catalysts on mesoporous silica show promise for reuse .

-

Racemization: pH control during hydrolysis critical to maintaining chirality.

Therapeutic Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume